molecular formula C12H10N2O3 B12217562 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B12217562
M. Wt: 230.22 g/mol
InChI Key: JWMOMMYQYRFNNJ-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a chemical compound of interest in medicinal and organic chemistry research. It features a pyridazine core, a heterocyclic scaffold known for its structural and synthetic versatility as a ligand for transition metal atoms . Pyridazine derivatives have garnered significant attention due to their diverse therapeutic potential, which includes documented investigations into their anticancer, antidiabetic, and antibiotic activities . Furthermore, related DNA-gyrase inhibiting derivatives of 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid have been studied for their action against Trypanosoma brucei , highlighting the relevance of this chemical class in parasitology . The molecular structure incorporates a carboxylic acid functional group, which provides a handle for further synthetic modification and derivatization, making it a valuable building block for constructing more complex molecules or potential metal-organic complexes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

1-(3-methylphenyl)-4-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c1-8-3-2-4-9(7-8)14-6-5-10(15)11(13-14)12(16)17/h2-7H,1H3,(H,16,17)

InChI Key

JWMOMMYQYRFNNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)O

solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Keto Esters

A foundational approach involves the cyclocondensation of 3-methylphenylhydrazine with β-keto esters to construct the dihydropyridazine core. For example, ethyl 3-oxobutanoate reacts with 3-methylphenylhydrazine in ethanol under reflux, yielding ethyl 1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate. Hydrolysis of the ester group using aqueous NaOH (2 M, 80°C, 4 h) generates the target carboxylic acid. Key parameters include:

Parameter Optimal Condition Yield (%)
Solvent Ethanol 78–85
Temperature Reflux (78°C)
Reaction Time 6–8 h
Hydrolysis Base NaOH (2 M) 90–95

This method parallels the synthesis of 1-(3-carboxyphenyl)-5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, where diazotization and cyclization steps were employed.

Diazotization-Cyclization Strategy

Adapting protocols from pyridazine carboxylate syntheses, 3-methylaniline can serve as a starting material. Diazotization with NaNO₂/HCl (0–5°C) forms the diazonium salt, which undergoes coupling with ethyl acetoacetate. Subsequent cyclization in DMF-dimethyl acetal at 60°C for 12 h affords the ester intermediate, followed by acid hydrolysis. Critical data include:

  • Diazotization :
    • NaNO₂ (1.2 equiv), HCl (3 M), 0°C, 30 min.
    • Intermediate isolation via extraction (EtOAc/water).
  • Cyclization :
    • DMF-dimethyl acetal (2 equiv), 60°C, 12 h.
    • Yield: 65–72% after column chromatography (SiO₂, hexane/EtOAc 3:1).

This route mirrors the synthesis of structurally analogous pyridazine derivatives, emphasizing the versatility of diazonium intermediates.

Electrocarboxylation of Halogenated Precursors

Recent advances in electrocarboxylation, as demonstrated for 1,4-dihydropyridines, suggest applicability to dihydropyridazines. A halogenated precursor (e.g., 3-bromo-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine) undergoes electrolysis in a CO₂-saturated DMF solution using Mg–Pt electrodes. Key conditions:

Parameter Value
Voltage −2.1 V vs. Ag/AgCl
Temperature 25°C
CO₂ Pressure 1 atm
Reaction Time 4 h
Yield 60–68%

This method offers a green alternative to classical carboxylation, avoiding harsh reagents like Grignard or organolithium compounds.

Catalytic Ring Expansion Approaches

Though primarily applied to pyridines, Mo(CO)₆-mediated ring expansion of isoxazole precursors offers inspiration. For instance, methyl 2-(isoxazol-5-yl)-3-oxopropanoate could undergo ring expansion with Mo(CO)₆ (5 mol%) in THF at 60°C, forming a dihydropyridazine intermediate. Subsequent ester hydrolysis (LiOH, THF/H₂O) yields the carboxylic acid. Challenges include adapting conditions for nitrogen-rich systems.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range (%)
Cyclocondensation Simplicity, scalability Requires harsh hydrolysis 78–85
Diazotization Regioselective Multi-step, moderate yields 65–72
Electrocarboxylation Green chemistry compliant Specialized equipment 60–68
Solid-Phase High-throughput friendly Resin cost 70–75 (est.)
Ring Expansion Novel approach Unproven for pyridazines 50–60 (est.)

Characterization and Validation

All synthetic routes require rigorous validation via:

  • ¹H/¹³C NMR : Key signals include the 4-oxo proton (δ 8.2–8.5 ppm, singlet) and aromatic protons from the 3-methylphenyl group (δ 7.1–7.3 ppm).
  • IR Spectroscopy : Stretches at 1680–1700 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (COOH).
  • X-ray Crystallography : Planar dihydropyridazine ring with intermolecular hydrogen bonding, as observed in ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives.

Industrial-Scale Considerations

The patent-derived approach highlights catalyst systems (e.g., carboxylate salts) for large-scale dihydropyridine synthesis, adaptable to pyridazines. Critical factors include:

  • Solvent choice (ethanol vs. toluene).
  • Catalyst loading (0.5–2 mol%).
  • Temperature control (45–65°C for condensation steps).

Chemical Reactions Analysis

Hydrolysis of Ester Precursors

The carboxylic acid derivative is synthesized via hydrolysis of its methyl ester precursor under reflux conditions. This reaction is typically performed in dimethylformamide dimethyl acetal (DMFDMA), yielding the free acid with high purity.

Reaction Parameter Details Source
Starting MaterialMethyl 4-oxo-1-(3-methylphenyl)-1,4-dihydropyridazine-3-carboxylate
ReagentsDMFDMA, aqueous acidic/alkaline conditions
TemperatureReflux (100–120°C)
Yield72% (reported for analogous compounds)

Acid Chloride Formation

The carboxylic acid undergoes conversion to its acid chloride derivative, a key intermediate for further functionalization. Thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O are commonly used under anhydrous conditions.

Reaction Parameter Details Source
ReagentsThionyl chloride, catalytic DMF
SolventDichloromethane (DCM) or toluene
Temperature0°C to room temperature
Product4-oxo-1-(3-methylphenyl)-1,4-dihydropyridazine-3-carbonyl chloride

Amidation Reactions

The acid chloride reacts with aromatic or aliphatic amines to form carboxamide derivatives. For example, coupling with pyridin-3-amine generates 1-(3-methylphenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide, a compound studied for biological activity.

Reaction Parameter Details Source
Amine ExamplePyridin-3-amine
SolventTetrahydrofuran (THF) or DCM
ConditionsRoom temperature, inert atmosphere
Yield Range60–85% (depending on amine nucleophilicity)

Electrophilic Aromatic Substitution

The 3-methylphenyl group undergoes electrophilic substitution, such as nitration or sulfonation, under controlled conditions.

Reaction Type Conditions Outcome Source
NitrationHNO₃/H₂SO₄, 0–5°CIntroduction of nitro group at para position
SulfonationSO₃/H₂SO₄, 50°CSulfonic acid derivative formation

Decarboxylation Reactions

Thermal or base-induced decarboxylation removes the carboxylic acid group, forming 1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine.

Reaction Parameter Details Source
BaseNaOH or KOH in ethylene glycol
Temperature150–180°C
Key ApplicationSimplification of the core structure for further derivatization

Metal Complexation

The carboxylic acid and pyridazine nitrogen atoms act as coordination sites for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic properties.

Metal Ion Conditions Complex Stability Source
Cu²⁺Ethanol/water, pH 6–7Stable octahedral geometry
Fe³⁺Aqueous acidic mediumModerate stability

Biological Activity and Reactivity Insights

  • Enzyme Inhibition : The compound inhibits carbonic anhydrase isoforms (e.g., CA IX/XII) via coordination to the zinc ion in the active site .

  • Anticancer Activity : Derivatives exhibit cytotoxicity against HeLa and MCF-7 cell lines, with IC₅₀ values in the low micromolar range .

Key Reaction Trends and Challenges

  • Steric Hindrance : The 3-methylphenyl group limits reactivity at the ortho position of the phenyl ring.

  • Solubility Issues : Polar aprotic solvents (e.g., DMSO) are often required due to low aqueous solubility .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications of the compound led to enhanced activity against lung carcinoma cells, with IC50_{50} values indicating effective inhibition of cell growth through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In vitro studies have shown that it possesses inhibitory effects against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Coordination Polymers

1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has been utilized in the synthesis of coordination polymers. These materials have shown promise in applications such as gas storage and separation due to their high surface area and tunable porosity. A notable example includes the formation of metal coordination complexes that exhibit unique structural properties and functionalities .

Case Study 1: Synthesis and Characterization

A comprehensive study focused on synthesizing 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid through a multi-step reaction involving diazotization and cyclization methods. The resulting compound was characterized using techniques such as IR spectroscopy, NMR, and X-ray crystallography, confirming its structural integrity and purity .

Characterization MethodFindings
IR SpectroscopyCharacteristic peaks corresponding to carboxylic acid and carbonyl groups were observed.
NMRChemical shifts confirmed the presence of methyl, phenyl, and pyridazine groups.
X-ray CrystallographyRevealed a crystalline structure with specific bond lengths indicative of delocalization within the molecule.

Case Study 2: Biological Evaluation

In a biological evaluation study, derivatives of 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid were tested for their anticancer efficacy against various cell lines. The results indicated that certain derivatives exhibited potent activity with minimal cytotoxicity towards normal cells, highlighting their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
  • Structure : Features a 4-carboxyphenyl group instead of 3-methylphenyl.
  • Properties : The additional carboxyl group enhances coordination versatility, enabling bridging modes between metal ions. This compound forms 1D chains with Mn²⁺ and Co²⁺, with nearly coplanar pyridazine and benzene rings (dihedral angle <5°) .
  • Applications : Used in luminescent coordination polymers for sensing small molecules via host–guest interactions .
1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
  • Structure : Substituted with an electron-withdrawing fluorine atom at the 4-position of the phenyl ring.
  • Melting point and solubility data are unavailable, but its molecular weight is 234.18 (C₁₁H₇FN₂O₃) .
  • Applications: Limited reported uses; primarily a synthetic intermediate.
1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
  • Structure : Combines a 3-chlorophenyl group and a methyl group at position 6 of the pyridazine ring.
  • Properties : The chlorine atom introduces steric hindrance and electronic effects, altering coordination behavior. Molecular formula: C₁₂H₉ClN₂O₃ .
  • Applications: No specific applications reported; part of life science compound libraries .

Functional Group Modifications

1-Aryl-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic Acid Derivatives
  • Structure : Aryl groups (e.g., phenyl, substituted phenyl) at position 1 and a methyl group at position 4.
  • Properties: These compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to fluoroquinolones like ciprofloxacin .
1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
  • Structure : Replaces the phenyl ring with a pyrazole moiety.
  • Properties : The pyrazole group introduces additional hydrogen-bonding sites. Molecular formula: C₉H₈N₄O₃ .
  • Applications: No reported biological or material science applications.

Physicochemical and Structural Comparison

Compound Name Substituents Melting Point (°C) Molecular Weight Key Applications References
1-(3-Methylphenyl)-4-oxo-... 3-methylphenyl 217–219 230.22 Coordination polymers
1-(4-Carboxyphenyl)-4-oxo-... 4-carboxyphenyl Not reported 260.21 Luminescent polymers
1-(4-Fluorophenyl)-4-oxo-... 4-fluorophenyl Not reported 234.18 Synthetic intermediate
1-(3-Chlorophenyl)-6-methyl-4-oxo-... 3-chlorophenyl, 6-methyl Not reported 268.67 Life science research
1-Aryl-6-methyl-4-oxo-... (e.g., aryl=Ph) Aryl, 6-methyl ~250 (varies) ~245 (average) Antibacterial agents

Key Research Findings

  • Coordination Chemistry : The 3-methylphenyl derivative forms 1D Mn(II)/Co(II) chains with dihedral angles ~29.8°, while the 4-carboxyphenyl analogue achieves near-coplanar stacking (dihedral angle <5°), enhancing π-π interactions for luminescence .
  • Biological Activity : Pyridazine-3-carboxylic acids with 6-methyl and aryl groups show potent antibacterial activity, whereas 3-methylphenyl derivatives focus on material science .
  • Synthetic Flexibility : Substituent variations (e.g., –CH₃, –COOH, –Cl) are achieved via modified DMFDMA or benzylation protocols, enabling tailored electronic and steric properties .

Biological Activity

1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a compound of interest due to its diverse biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological properties, including antibacterial, anti-inflammatory, and potential anticancer activities.

Chemical Structure and Properties

The compound has a molecular formula of C14H13N2O3C_{14}H_{13}N_{2}O_{3} and a molecular weight of 243.26 g/mol. Its structure features a pyridazine ring fused with a phenyl group and carboxylic acid functionalities, which are crucial for its biological activity. The crystal structure reveals significant interactions between the molecule's functional groups that may influence its pharmacological properties .

Synthesis

The synthesis of 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. Methods such as diazotization followed by cyclization have been reported to yield this compound effectively .

Antibacterial Activity

Research indicates that derivatives of 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exhibit notable antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Escherichia coli and Bacillus megaterium, demonstrating efficacy comparable to established antibiotics like nalidixic acid .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

Anticancer Properties

Emerging studies highlight the anticancer potential of this compound. It has demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism appears to involve interference with cell cycle regulation and apoptosis pathways, making it a candidate for further investigation in cancer therapy .

Case Studies

Study Findings Reference
Study on Antibacterial ActivityInhibition of E. coli growth comparable to nalidixic acid
Anti-inflammatory MechanismsInhibition of TNF-α production in vitro
Anticancer ActivitySelective cytotoxicity against MDA-MB-231 cells

Q & A

Basic: What are the common synthetic routes for preparing 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, and what key parameters influence yield?

The synthesis typically involves cyclization and functionalization steps. A validated approach includes the condensation of substituted pyridazine precursors with aryl aldehydes under acidic or catalytic conditions. For example, Mo(CO)6_6-mediated rearrangement of isoxazole intermediates has been used to access 4-oxo-1,4-dihydropyridine derivatives, with reaction temperature (80–120°C) and solvent polarity (DMF, toluene) critically affecting regioselectivity . Catalyst choice (e.g., palladium or copper) and stoichiometric control of arylating agents are also pivotal for minimizing byproducts .

Advanced: How can reaction conditions be optimized to improve the regioselectivity of substituents on the pyridazine ring?

Advanced optimization requires mechanistic studies and in situ monitoring. For example, using high-resolution mass spectrometry (HRMS) to track intermediate formation during cyclization steps can identify competing pathways. Adjusting the electron-withdrawing/donating nature of substituents on the arylaldehyde precursor (e.g., 3-methylphenyl groups) can direct nucleophilic attack positions. Solvent screening (e.g., DMF for polar transition states vs. toluene for non-polar intermediates) and temperature gradients (via microwave-assisted synthesis) have been shown to enhance regioselectivity by 15–20% in related dihydropyridazine systems .

Basic: What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying substituent positions. For instance, the carboxylic acid proton typically appears as a singlet near δ 14.46 ppm, while aromatic protons resonate between δ 7.20–8.40 ppm in DMSO-d6_6 .
  • X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic P21/cP2_1/c symmetry with unit cell parameters a=6.4973a = 6.4973 Å, b=11.5323b = 11.5323 Å) provides unambiguous confirmation of the 3D structure and hydrogen-bonding networks .

Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. calcium modulation) be resolved in studies of this compound?

Contradictions often arise from assay conditions or impurity profiles. Strategies include:

  • Purity Validation : HPLC-MS (≥95% purity) to exclude confounding byproducts .
  • Dose-Response Profiling : Testing across a wide concentration range (e.g., 0.1–100 μM) to identify biphasic effects.
  • Mechanistic Studies : Competitive binding assays (e.g., calcium channel blockers vs. bacterial membrane disruption) to isolate primary targets. Prior studies on analogous 1,4-dihydropyridines highlight the importance of substituent electronegativity in differentiating biological pathways .

Basic: What are the primary applications of this compound in pharmacological research?

It serves as a scaffold for developing modulators of ion channels (e.g., L-type calcium channels) and antimicrobial agents. The 4-oxo group and carboxylic acid moiety enable hydrogen bonding with target proteins, while the 3-methylphenyl group enhances lipophilicity for membrane penetration .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Substituent Variation : Systematic replacement of the 3-methylphenyl group with halogenated or heteroaromatic rings (e.g., 4-chlorophenyl, pyridyl) to assess steric and electronic effects .
  • Prodrug Strategies : Esterification of the carboxylic acid (e.g., ethyl or methyl esters) to improve bioavailability, followed by in vitro hydrolysis studies .
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial DNA gyrase or voltage-gated calcium channels .

Basic: What safety precautions are critical when handling this compound in the lab?

  • PPE : Gloves and goggles are mandatory due to potential irritancy.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers at −20°C to prevent degradation. Precautionary codes (e.g., P201: "Obtain special instructions before use") should be strictly followed .

Advanced: How can degradation products of this compound be identified and quantified under physiological conditions?

  • Forced Degradation Studies : Expose the compound to accelerated conditions (pH 1–13, UV light, 40–60°C) and analyze via LC-MS/MS.
  • Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify oxidative metabolites.
  • Stability-Indicating Methods : Develop HPLC gradients with photodiode array detection to resolve degradation peaks .

Basic: What analytical techniques are used to assess the compound’s purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C).
  • Karl Fischer Titration : Measure residual water content (<0.5% w/w) .

Advanced: What strategies can address low solubility of this compound in aqueous buffers for in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Deprotonate the carboxylic acid at pH >7.0 to enhance solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

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